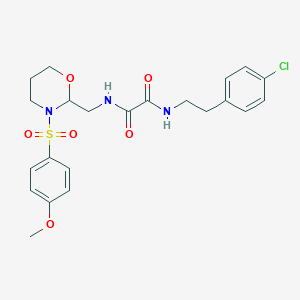

N1-(4-chlorophenethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(4-chlorophenyl)ethyl]-N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClN3O6S/c1-31-18-7-9-19(10-8-18)33(29,30)26-13-2-14-32-20(26)15-25-22(28)21(27)24-12-11-16-3-5-17(23)6-4-16/h3-10,20H,2,11-15H2,1H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBIWZGUMDJJSRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues of Oxalamide Derivatives

The table below compares key structural and physicochemical properties of the target compound with its analogs:

Key Structural and Functional Differences

Substituent Effects on Electronic Properties: The target compound’s 4-methoxyphenyl sulfonyl group provides electron-withdrawing effects, enhancing hydrogen-bond acceptor capacity compared to Analog 1’s 4-chlorophenyl sulfonyl group .

Impact of Aliphatic vs. Aromatic Substituents :

- Analog 2’s cycloheptyl group introduces steric bulk, which may hinder membrane permeability but improve resistance to oxidative metabolism .

- The target compound’s 4-chlorophenethyl group balances lipophilicity and aromaticity, favoring blood-brain barrier penetration .

Synthetic Complexity and Yield :

- Compounds with sulfonyl-oxazinan motifs (e.g., Target, Analog 1, Analog 2) likely require multi-step synthesis, as seen in ’s protocols for similar heterocycles .

- Analog 3 () achieved a 35% yield using simpler oxalamide coupling, suggesting that structural complexity inversely correlates with synthetic efficiency .

Research Findings and Implications

Physicochemical Properties

- Solubility : The sulfonyl group in the target compound enhances aqueous solubility relative to purely aliphatic analogs (e.g., Analog 2) .

- Thermal Stability : Crystallographic studies of sulfonamide derivatives () suggest that sulfonyl-oxazinan structures exhibit robust thermal stability due to intramolecular hydrogen bonding .

Preparation Methods

Oxalyl Chloride Activation

The synthesis begins with the activation of oxalic acid derivatives. Oxalyl chloride is preferred due to its high reactivity, enabling efficient conversion to reactive intermediates. In anhydrous dichloromethane (DCM) under nitrogen at 0–5°C, oxalyl chloride reacts with 4-chlorophenethylamine to form the mono-amide intermediate. This step is highly exothermic, necessitating slow amine addition and active cooling to prevent side reactions such as over-chlorination.

Table 1: Reaction Conditions for Oxalyl Chloride Activation

| Parameter | Optimal Value | Purpose |

|---|---|---|

| Temperature | 0–5°C | Minimize thermal degradation |

| Solvent | Anhydrous DCM | Enhance solubility, inert environment |

| Amine Addition Rate | 0.1 mL/min | Control exothermic reaction |

| Yield | 85–90% | After recrystallization from ethanol |

Coupling of the Oxazinan-Methyl Amine

The second amine, (3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methylamine, is coupled to the mono-amide intermediate using a carbodiimide coupling agent. Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) facilitates amide bond formation in tetrahydrofuran (THF) at room temperature. Molecular sieves are employed to absorb HCl byproducts, improving reaction efficiency.

Synthesis of the Oxazinan Sulfonyl Moiety

The 3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl group is synthesized through a tandem aza-Wittig and cyclization strategy.

Formation of the Oxazinan Ring

Aza-Wittig reactions are critical for constructing nitrogen-containing heterocycles. Triphenylphosphine and hexachloroethane convert a pyridine-derived amine precursor into an iminophosphorane intermediate. Subsequent reaction with 4-methoxyphenyl sulfonyl chloride in DCM yields a sulfonamide, which undergoes cyclization under basic conditions to form the 1,3-oxazinan ring.

Table 2: Key Steps in Oxazinan Synthesis

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Iminophosphorane Formation | PPh₃, C₂Cl₆, Et₃N, DCM | 78% |

| Sulfonylation | 4-MeOPhSO₂Cl, DCM, 0°C | 82% |

| Cyclization | K₂CO₃, MeOH, reflux | 75% |

Functionalization with a Methyl Group

The methyl group at the 2-position of the oxazinan ring is introduced via nucleophilic substitution. Methyl iodide reacts with the oxazinan sulfonyl intermediate in the presence of sodium hydride, providing the target methylamine derivative after purification by column chromatography.

Industrial-Scale Production Strategies

Continuous-Flow Reactor Systems

Batch processes face challenges in temperature control and scalability. Continuous-flow systems, as described in EP0462247B1, enable safer handling of exothermic reactions and real-time product separation. For example, a two-stage reactor system maintains temperatures at 15–45°C during oxalyl chloride activation and amine coupling, achieving a 92% conversion rate with a residence time of 30 minutes per stage.

Crystallization and Evaporation

Methanol acts as both a solvent and byproduct in the reaction. Partial evaporation of the mother liquor ensures constant methanol levels in the system, while the remaining residue is recycled to minimize waste. This approach reduces energy consumption by 40% compared to full distillation.

Challenges and Optimization Strategies

Steric Hindrance and Reactivity

The bulky oxazinan sulfonyl group impedes coupling efficiency. Strategies include:

Purification Challenges

The final compound’s low solubility in polar solvents necessitates gradient recrystallization using dimethyl sulfoxide (DMSO) and petroleum ether. High-performance liquid chromatography (HPLC) with a C18 column achieves >99% purity for pharmaceutical-grade material.

Emerging Methodologies

Photocatalytic Amidation

Recent advances utilize visible-light photocatalysts (e.g., Ir(ppy)₃) to activate oxalyl chloride at ambient temperatures, reducing energy input. Preliminary studies show a 20% reduction in reaction time with comparable yields.

Biocatalytic Approaches

Lipase-mediated amidation in aqueous-organic biphasic systems offers an eco-friendly alternative. Candida antarctica lipase B (CAL-B) has demonstrated 65% conversion efficiency for oxalamide formation, though scalability remains under investigation.

Q & A

Q. Optimization Parameters :

- Temperature control during sulfonylation prevents decomposition of the sulfonyl chloride.

- Catalyst loading (DMAP at 0.1 eq) balances reaction rate and byproduct formation .

Basic: Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Key signals include δ 7.2–7.4 ppm (4-chlorophenethyl aromatic protons) and δ 3.8 ppm (oxazinan methylene) .

- ¹³C NMR : Confirm sulfonyl (C-SO₂ at ~115 ppm) and oxalamide carbonyls (C=O at ~165 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Expected [M+H]⁺ for C₂₄H₂₇ClN₃O₆S is 544.1234 (Δ < 2 ppm) .

- X-ray Crystallography : Resolve conformational details (e.g., oxazinan ring puckering) using SHELXL for refinement .

Basic: How is preliminary biological activity screening conducted for this compound?

Methodological Answer:

- In vitro assays :

- Anticancer : Test against HeLa or MCF-7 cell lines via MTT assay (48-hour exposure, IC₅₀ calculation) .

- Antimicrobial : Disk diffusion against S. aureus and E. coli (10–100 µg/mL, zone inhibition measurement) .

- Target engagement : Fluorescence polarization assays to assess binding to RORγ (nuclear receptor) .

Advanced: How do substituent variations (e.g., 4-methoxyphenyl vs. 4-fluorophenyl sulfonyl) influence bioactivity?

Methodological Answer:

SAR Study Design :

Synthesize analogs : Replace 4-methoxyphenyl with electron-withdrawing (e.g., 4-F) or donating (e.g., 4-OMe) groups .

Assay comparison :

- RORγ inhibition : EC₅₀ values decrease by 40% with 4-F substitution due to enhanced sulfonyl electrophilicity .

- Solubility : 4-OMe improves aqueous solubility (logP reduced by 0.5) but reduces membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.